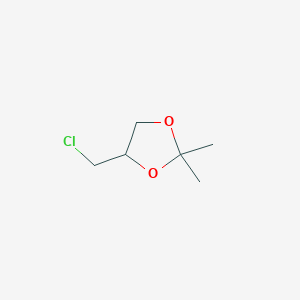

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

Description

Properties

IUPAC Name |

4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPOTXLWPZOESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884065 | |

| Record name | 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4362-40-7 | |

| Record name | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4362-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004362407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0366925SM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

CAS Number: 4362-40-7

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a representative experimental protocol for its synthesis, and discusses its applications as a key building block in the synthesis of complex organic molecules.

Chemical and Physical Properties

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a chlorinated heterocyclic organic compound. It is a clear, colorless to light yellow liquid at room temperature.[1] The molecule exists as a racemic mixture, with the CAS number 4362-40-7 referring to this mixture. The individual enantiomers also have unique CAS numbers; for instance, the (S)-enantiomer is identified by CAS number 60456-22-6. The physical and chemical properties of the racemic mixture are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4362-40-7 | [2][3][4] |

| Molecular Formula | C6H11ClO2 | [2][3][4] |

| Molecular Weight | 150.60 g/mol | [2][3] |

| Appearance | Clear colourless to light yellow liquid | [1] |

| Boiling Point | 156-158 °C | [1][3] |

| Density | 1.063 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.434 | [1][3] |

| InChI Key | BNPOTXLWPZOESZ-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocols

The synthesis of 4-(chloromethyl)-1,3-dioxolanes is generally achieved through the acid-catalyzed acetalization or ketalization of 3-chloro-1,2-propanediol with an appropriate aldehyde or ketone.[5][6] In the case of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, the reacting ketone is acetone.[1]

Representative Experimental Protocol: Synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

This protocol is a representative procedure adapted from the synthesis of similar compounds.[5][6]

Objective: To synthesize 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane via the reaction of 3-chloro-1,2-propanediol with acetone.

Materials:

-

3-chloro-1,2-propanediol

-

Acetone

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic resin)

-

Neutralizing agent (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Brine solution

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-chloro-1,2-propanediol and the anhydrous solvent.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Heat the mixture to reflux.

-

Slowly add acetone to the refluxing mixture.

-

Continue the reflux, collecting the water formed in the Dean-Stark trap until no more water is produced.

-

Cool the reaction mixture to room temperature.

-

Neutralize the catalyst by washing the organic layer with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane.

References

- 1. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE | 4362-40-7 [chemicalbook.com]

- 2. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]

- 3. 4-クロロメチル-2,2-ジメチル-1,3-ジオキソラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane synthesis from 3-chloro-1,2-propanediol

Synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane from its precursor, 3-chloro-1,2-propanediol. This compound is a valuable and versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. The chloromethyl group serves as a reactive site for various nucleophilic substitution reactions, allowing for the introduction of diverse functionalities, while the dioxolane ring acts as a protective group for the diol.

General Synthesis Pathway

The primary method for synthesizing 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is the acid-catalyzed ketalization of 3-chloro-1,2-propanediol with acetone.[1] This reaction involves the formation of a five-membered ring, a 1,3-dioxolane, by protecting the diol functionality of the starting material. The reaction is typically reversible and requires the removal of the water byproduct to drive the equilibrium towards the product side. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below.

Table 1: Physicochemical Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | CAS Number |

| 3-Chloro-1,2-propanediol | C₃H₇ClO₂ | 110.54 | 213 (lit.) | 1.322 (lit.) | 1.480 (lit.) | 96-24-2 |

| 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | C₆H₁₁ClO₂ | 150.60 | 156-158 (lit.); 45 at 5 mmHg[4] | 1.063 (lit.) | 1.434 (lit.) | 4362-40-7 |

Experimental Protocols

The following section details a representative experimental protocol adapted from established synthesis procedures.[4][5]

Materials and Reagents

Table 2: Materials for Synthesis

| Reagent/Material | Moles (example) | Quantity (example) | Purpose |

| 3-Chloro-1,2-propanediol | 0.945 mol | 104.49 g | Starting material (Diol) |

| Acetone | - | 1500 mL | Reagent (Ketone) and Solvent |

| p-Toluenesulfonic acid (p-TsOH) | - | 1.79 g | Acid Catalyst |

| Toluene | - | ~100 mL | Solvent for azeotropic water removal |

| Saturated Sodium Bicarbonate | - | As needed | Neutralizing agent for catalyst |

| Brine (Saturated NaCl) | - | As needed | Washing agent |

| Anhydrous Sodium Sulfate | - | As needed | Drying agent |

Synthesis Procedure

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 3-chloro-1,2-propanediol, acetone, and toluene.[2]

-

Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid to the mixture.[2][5]

-

Reaction Execution : Heat the mixture to reflux. The water formed during the ketalization reaction is removed azeotropically and collected in the Dean-Stark trap.[2] The reaction progress can be monitored by the amount of water collected. One literature example specifies stirring the mixture for 12 hours at 25°C.[4][5]

-

Work-up : After the reaction is complete (indicated by the cessation of water collection), cool the mixture to room temperature.[1][2]

-

Neutralization and Washing : Transfer the organic mixture to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid catalyst, followed by a wash with brine.[2][6]

-

Drying : Separate the organic layer and dry it over anhydrous sodium sulfate.[2][7]

-

Solvent Removal : Filter off the drying agent. Remove the solvent (toluene and excess acetone) under reduced pressure using a rotary evaporator.[1][2]

-

Purification : Purify the resulting crude product by vacuum distillation to yield pure 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[2][4]

Experimental Workflow Diagram

Reaction Data and Yields

The efficiency of the synthesis can vary based on the specific conditions employed. The following table summarizes data from cited experimental examples.

Table 3: Summary of Reported Reaction Conditions and Yields

| Starting Material (SM) | Reagents | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Chloro-1,2-propanediol | Acetone | p-TsOH (cat.) | Acetone | 25 | 12 | 89 | [4] |

| Phenyl 4-chlorophenylmethyl ketone | 3-Chloro-1,2-propanediol | p-TsOH (10%) | Toluene | Reflux | 72 | 98 | [7] |

Note: The second entry describes a similar dioxolane synthesis from the same diol, illustrating the general applicability and high yields of this method.

Conclusion

The synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane from 3-chloro-1,2-propanediol via acid-catalyzed ketalization with acetone is a robust and high-yielding procedure. The straightforward reaction protocol, combined with a simple work-up and purification by vacuum distillation, makes it an efficient method for producing this key synthetic intermediate. For professionals in drug discovery and development, this compound provides a valuable building block for the synthesis of more complex and biologically active molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents [patents.google.com]

- 5. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to (R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a versatile chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its unique structure, combining a protected diol in a chiral environment with a reactive chloromethyl group, makes it a valuable intermediate for the enantioselective synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed experimental protocols for its enantioselective synthesis, and its application in the synthesis of the antibiotic, Linezolid.

Chemical Structure and Properties

(R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, also known as (R)-3-chloro-1,2-propanediol acetonide, possesses a five-membered dioxolane ring with a chiral center at the C4 position. The two methyl groups at the C2 position form a gem-dimethyl group, and the chloromethyl substituent at the C4 position provides a reactive site for nucleophilic substitution.

Molecular Structure:

Table 1: Physicochemical and Spectroscopic Properties of (R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

| Property | Value | Reference(s) |

| IUPAC Name | (4R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | |

| Synonyms | (R)-3-chloro-1,2-propanediol acetonide | [1] |

| CAS Number | 57044-24-3 | [2] |

| Molecular Formula | C₆H₁₁ClO₂ | [2] |

| Molecular Weight | 150.60 g/mol | [2] |

| Appearance | Colorless clear liquid | [2] |

| Density | 1.1 g/mL | [2] |

| Boiling Point | 63 °C at 37 mmHg | [2] |

| Refractive Index | n20/D = 1.43 | [2] |

| Optical Rotation | [α]20/D = +40° to +48° (neat) | [2] |

Spectroscopic Data:

-

¹H NMR: Protons on the dioxolane ring and the chloromethyl group would exhibit characteristic shifts and coupling patterns. The methine proton at C4 would likely appear as a multiplet, the diastereotopic protons of the CH₂Cl group as two separate signals, and the gem-dimethyl groups as two singlets.

-

¹³C NMR: Distinct signals would be observed for the quaternary carbon of the acetal group, the two methyl carbons, the methine carbon at C4, and the methylene carbons of the dioxolane ring and the chloromethyl group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom, a methyl group, or cleavage of the dioxolane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C-O, and C-Cl bonds.

Experimental Protocols: Enantioselective Synthesis

The enantioselective synthesis of (R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is typically achieved through a two-step process starting from the chiral precursor (R)-epichlorohydrin.

Synthesis of (R)-3-Chloro-1,2-propanediol

This protocol describes the acid-catalyzed hydrolysis of (R)-epichlorohydrin to yield (R)-3-chloro-1,2-propanediol.[3]

Materials:

-

(R)-epichlorohydrin (99.5% e.e.)

-

Distilled water

-

L-2-chloropropionic acid

-

0.1N Sodium hydroxide solution

-

Reaction flask (500 mL)

-

Heating and stirring apparatus

-

Vacuum distillation setup

Procedure:

-

To a 500 mL reaction flask, add 92.5 g (1 mol) of (R)-epichlorohydrin, 36 g (2 mol) of distilled water, and 1 g of L-2-chloropropionic acid.

-

Heat the mixture to 80-90 °C with stirring.

-

Maintain the reaction at this temperature for 15 hours. Monitor the reaction progress by gas chromatography until the (R)-epichlorohydrin is consumed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by adding 0.1N sodium hydroxide solution to adjust the pH to 6-7.

-

Remove excess water by vacuum distillation at 15-20 mmHg.

-

Purify the product by high-vacuum distillation at 5-10 mmHg to obtain (R)-3-chloro-1,2-propanediol as a colorless liquid.

Synthesis of (R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

This protocol details the ketalization of (R)-3-chloro-1,2-propanediol with acetone to produce the target compound.

Materials:

-

(R)-3-chloro-1,2-propanediol

-

Acetone

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add (R)-3-chloro-1,2-propanediol (1.0 mol), acetone (1.2 mol), and toluene as the solvent.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield pure (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.

Applications in Drug Development: Synthesis of Linezolid

(R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. The chiral center in the dioxolane is transferred to the final drug molecule, highlighting its importance as a chiral building block.

The general synthetic workflow involves the N-alkylation of a substituted aniline with (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, followed by deprotection of the diol and subsequent ring closure to form the oxazolidinone core of Linezolid.

References

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane IUPAC name

An In-depth Technical Guide to (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

Introduction

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a versatile chiral building block extensively utilized in organic synthesis. Its importance is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the creation of complex molecules.[1][2] The molecule incorporates a 1,3-dioxolane ring, which acts as a protective group for a diol, and a reactive chloromethyl group. This chloromethyl moiety provides a convenient handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.[2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in drug development.

The IUPAC name for this compound is (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane .[5]

Physicochemical Properties

The physical and chemical properties of (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁ClO₂ | [1][5] |

| Molecular Weight | 150.60 g/mol | [1][5][6] |

| CAS Number | 60456-22-6 | [1][5] |

| Appearance | Colorless clear liquid | [1][7][8] |

| Density | 1.103 g/mL at 25 °C | [7][9] |

| Boiling Point | 62 - 64 °C at 37 mmHg | [1][7][9] |

| Refractive Index (n²⁰/D) | 1.434 | [6][7][9] |

| Optical Rotation ([α]²⁰/D) | -40° to -46° (neat) | [1] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [9] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [7] |

Synthesis and Experimental Protocols

The most common method for synthesizing 4-(chloromethyl)-1,3-dioxolanes is the acid-catalyzed ketalization of 3-chloropropane-1,2-diol with a suitable ketone.[2][8] For the target compound, (S)-3-chloro-1,2-propanediol is reacted with acetone.

General Synthesis Pathway

The synthesis involves the reaction of (S)-3-Chloro-1,2-propanediol with acetone in the presence of an acid catalyst to form the cyclic ketal.

Caption: General synthesis of (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar dioxolanes.[8][10]

Objective: To synthesize (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane via the ketalization of (S)-3-chloro-1,2-propanediol with acetone.

Materials:

-

(S)-3-Chloro-1,2-propanediol

-

Acetone (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Anhydrous sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Standard laboratory glassware for reaction, workup, and distillation

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or soxhlet extractor with drying agent) to remove water, add (S)-3-chloro-1,2-propanediol (1.0 eq) and a significant excess of anhydrous acetone (5-10 eq). Acetone serves as both a reactant and the solvent.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.02 eq).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by analytical techniques like TLC or GC. The reaction is typically complete when no more water is formed.

-

Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by adding a mild base, such as anhydrous sodium bicarbonate, and stir for 15-20 minutes.

-

Solvent Removal: Remove the solid base by filtration. The excess acetone is then removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield the final product, (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, as a clear liquid.[10]

Applications in Drug Development and Organic Synthesis

The primary utility of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane stems from the reactivity of its chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[4] This allows for the attachment of this chiral glycerol-derived fragment to various molecular scaffolds, a common strategy in the synthesis of pharmaceutical ingredients.[3][4]

The 1,3-dioxolane moiety is a key structural feature in several clinically important drugs, such as the triazole antifungal agents itraconazole and posaconazole, where it plays a role in binding to the target enzyme.[11] While not a direct precursor, (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane serves as a valuable model and starting material for developing synthetic routes to such complex molecules.[11]

Experimental Workflow: Nucleophilic Substitution

The following diagram illustrates a general workflow for a nucleophilic substitution reaction using (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane to synthesize more complex derivatives.

Caption: General experimental workflow for nucleophilic substitution reactions.

Representative Protocol: Synthesis of an Ether Derivative

Objective: To demonstrate the utility of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in a nucleophilic substitution reaction with a phenoxide nucleophile. This protocol is adapted from procedures for similar alkylations.[11]

Materials:

-

A substituted phenol (e.g., 4-nitrophenol)

-

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

-

A suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH)

-

Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

-

Ethyl acetate and water for extraction

-

Brine solution

Procedure:

-

Nucleophile Preparation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the phenol (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent. Stir the mixture at room temperature for 20-30 minutes to form the phenoxide salt.

-

Addition of Electrophile: Add (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture (e.g., to 80 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove the solvent and any remaining salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired ether derivative.

Safety Information

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a flammable liquid and vapor (H226), toxic if swallowed (H301), and causes serious eye damage (H318).[5][9][12]

-

Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[12] Wear protective gloves, protective clothing, eye protection, and face protection.[12] Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] It is classified under storage class 3 for flammable liquids.[9]

Conclusion

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a valuable chiral intermediate in modern organic synthesis. Its defined stereochemistry and the presence of a reactive chloromethyl group make it an ideal starting material for the synthesis of a wide range of enantiomerically pure compounds, particularly within the pharmaceutical industry. The protocols and data provided in this guide offer a foundational resource for researchers and drug development professionals working with this versatile building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 6930483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-クロロメチル-2,2-ジメチル-1,3-ジオキソラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE | 4362-40-7 [chemicalbook.com]

- 9. (S)-(-)-4-(氯甲基)-2,2-二甲基-1,3-二氧戊环 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, a versatile bifunctional molecule utilized as a key intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions. All quantitative data is presented in structured tables for ease of reference. Additionally, a detailed experimental protocol for its synthesis is provided, along with a visual representation of the synthetic workflow created using Graphviz. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, with the CAS number 4362-40-7, is a clear, colorless to light yellow liquid.[1] Its molecular formula is C₆H₁₁ClO₂ and it has a molecular weight of approximately 150.60 g/mol .[2][3][4][5][6] This compound is a cyclic ketal, which makes it a useful protecting group for 1,2-diols in chemical synthesis.

Physicochemical Data

The key physical and chemical properties of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁ClO₂ | [2][4] |

| Molecular Weight | 150.60 g/mol | [3][4][5] |

| CAS Number | 4362-40-7 | [2][3][4] |

| Appearance | Clear colourless to light yellow liquid | [1] |

| Boiling Point | 156-158 °C (lit.) | [3][5] |

| 63 °C at 37 mmHg | [7] | |

| Density | 1.063 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n20/D) | 1.434 (lit.) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane. Below is a summary of the expected spectroscopic data.

| Spectroscopy | Data |

| ¹³C NMR | Expected chemical shifts (δ) in ppm: ~25 (CH₃), ~27 (CH₃), ~46 (CH₂Cl), ~67 (CH₂O), ~75 (CHO), ~109 (O-C-O). |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available from NIST.[2][4] |

Synthesis and Experimental Protocols

The most common method for the synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is the acid-catalyzed ketalization of 3-chloro-propane-1,2-diol with acetone.[1] This reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the product.

Synthetic Workflow

Caption: Synthesis workflow for 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 1,3-dioxolanes.

Materials:

-

3-Chloro-propane-1,2-diol

-

Acetone

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 3-chloro-propane-1,2-diol, acetone, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane.

Chemical Reactions and Applications

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a valuable intermediate in various organic syntheses due to its two reactive sites: the chloromethyl group and the dioxolane ring.

Reactions of the Chloromethyl Group

The chlorine atom can be readily displaced by nucleophiles, allowing for the introduction of a wide range of functional groups.

Dehydrochlorination

This compound can undergo dehydrochlorination to form 2,2-dimethyl-4-methylene-1,3-dioxolane.[1]

Applications in Drug Development

The dioxolane moiety is present in several pharmaceutical compounds. The ability to use 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane as a building block makes it a compound of interest for drug development professionals.

Safety Information

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a flammable liquid and is toxic if swallowed.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or a fume hood.

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H301: Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

Conclusion

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a key chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its bifunctional nature allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists in both academic and industrial research, particularly in the field of drug development. Proper handling and safety precautions are necessary when working with this compound.

References

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane boiling point and density

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, a key intermediate in various synthetic applications. This document includes tabulated physical data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow to support research and development activities in the chemical and pharmaceutical sciences.

Physicochemical Properties

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a clear, colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₂ | [2][3] |

| Molecular Weight | 150.60 g/mol | [3][4] |

| Boiling Point | 156-158 °C (at atmospheric pressure) | [1][3][5] |

| 63 °C (at 37 mmHg) | [2] | |

| Density | 1.063 g/mL (at 25 °C) | [2][3][5] |

| Refractive Index | n20/D 1.434 | [2][3][5] |

| Flash Point | 53.3 °C (127.9 °F) - closed cup | [3] |

| CAS Number | 4362-40-7 | [2][3] |

Synthesis Protocol

The synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is typically achieved through the ketalization of 3-chloro-propane-1,2-diol with acetone.[1][6] This reaction is acid-catalyzed, and the water produced is removed to drive the reaction to completion.[6]

Experimental Protocol: Synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

Materials:

-

3-chloro-propane-1,2-diol

-

Acetone

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.[6]

-

Charging the Flask: The flask is charged with 3-chloro-propane-1,2-diol, a slight excess of acetone, and toluene.[6]

-

Catalyst Addition: A catalytic amount of p-toluenesulfonic acid is added to the mixture.[6]

-

Reaction: The mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the product.[6] The reaction progress is monitored by the amount of water collected.[6]

-

Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature.[6] The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[6]

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[6]

-

Purification: The crude product is purified by vacuum distillation to yield pure 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane.[6]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane.

Caption: Synthesis workflow for 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane.

References

- 1. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE | 4362-40-7 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane 97 4362-40-7 [sigmaaldrich.com]

- 4. 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane 97 4362-40-7 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Data for 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, a key intermediate in various chemical syntheses. Due to the limited availability of public domain spectral data, this document summarizes the types of data available and where they can be accessed, alongside general experimental protocols for spectroscopic analysis.

Spectroscopic Data Summary

While complete, publicly accessible datasets for 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane are scarce, the following tables summarize the available information and its sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source |

| Data not available in the public domain | - | - | - | Referenced in PubChem |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Source |

| Data not available in the public domain | - | SpectraBase[1] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| Data not available in the public domain | - | - | Referenced in PubChem |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Ion | Source |

| Data not available in the public domain | - | - | NIST Chemistry WebBook[2] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 5-25 mg/mL in a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. A sufficient number of scans are signal-averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR: The ¹³C NMR spectrum is acquired on the same instrument, often with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or ATR crystal is first collected. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber.

-

Data Processing: The final spectrum is typically presented as a plot of percentage transmittance or absorbance against wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection, or more commonly, through a gas chromatography (GC) system for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow and Data Relationship Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane and the relationship between the different spectroscopic techniques in determining its structure.

References

An In-depth Technical Guide to the Chirality of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereochemistry plays a crucial role in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chirality of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, including its synthesis, the preparation of its individual enantiomers, and methods for their analytical separation. Detailed experimental protocols, quantitative data, and process diagrams are presented to support researchers and drug development professionals in the effective utilization of this important chiral intermediate.

Introduction

Chirality is a fundamental property in drug design and development, as the physiological activity of a molecule is often intrinsically linked to its three-dimensional structure. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry. 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane serves as a key chiral synthon, providing a protected diol functionality and a reactive chloromethyl group for further chemical transformations. This guide delves into the technical aspects of its chirality, offering practical information for its synthesis and analysis.

Physicochemical and Chiral Properties

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane exists as a racemic mixture and as two enantiomers, (R)- and (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. The physical and optical properties of the racemate and the individual enantiomers are summarized in the tables below.

Data Presentation

Table 1: General Physicochemical Properties

| Property | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |

| Molecular Formula | C₆H₁₁ClO₂ | C₆H₁₁ClO₂ | C₆H₁₁ClO₂ |

| Molecular Weight | 150.60 g/mol | 150.60 g/mol | 150.60 g/mol |

| CAS Number | 4362-40-7[1] | 57044-24-3 | 60456-22-6 |

| Appearance | Colorless liquid | Colorless clear liquid | Colorless to almost colorless clear liquid |

| Boiling Point | 156-158 °C (lit.) | 63 °C at 37 mmHg | 63 °C at 37 mmHg |

| Density (at 25 °C) | 1.063 g/mL (lit.)[1] | 1.103 g/mL (lit.) | 1.103 g/mL (lit.) |

| Refractive Index (n20/D) | 1.434 (lit.)[1] | 1.434 (lit.) | 1.434 (lit.) |

Table 2: Chiral Properties

| Property | (R)-Enantiomer | (S)-Enantiomer |

| Specific Optical Rotation | +40 to +48° (neat) | -40.0 to -46.0° (neat) |

| IUPAC Name | (4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane |

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane can be achieved through two primary strategies: the resolution of the racemic mixture or by asymmetric synthesis from a chiral precursor.

Synthesis of Racemic 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

The racemic mixture is typically synthesized by the acid-catalyzed ketalization of 3-chloro-1,2-propanediol with acetone. The use of a Dean-Stark apparatus allows for the removal of water, driving the reaction to completion.

Caption: Synthesis of Racemic Dioxolane.

Experimental Protocol: Synthesis of Racemic 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

-

Materials:

-

3-Chloro-1,2-propanediol

-

Acetone

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 3-chloro-1,2-propanediol, acetone, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. A yield of 89% has been reported for a similar procedure.

-

Asymmetric Synthesis of Enantiopure 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

The most direct route to the enantiopure dioxolanes is through the ketalization of the corresponding enantiopure 3-chloro-1,2-propanediol. (R)-3-chloro-1,2-propanediol will yield (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, and the (S)-diol will yield the (S)-dioxolane. The chiral diols can be synthesized from epichlorohydrin through various methods, including enzymatic resolution or asymmetric synthesis.[2]

Caption: Asymmetric Synthesis of (R)-Dioxolane.

Experimental Protocol: Asymmetric Synthesis from (R)-3-Chloro-1,2-propanediol

The experimental protocol is analogous to the synthesis of the racemic mixture, with the substitution of racemic 3-chloro-1,2-propanediol with the enantiopure (R)- or (S)-enantiomer.

Resolution of Racemic 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

While asymmetric synthesis is often preferred, resolution of the racemic mixture provides an alternative route to the pure enantiomers.

-

Classical Resolution: This method involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization. Given that the target molecule is a neutral ketal, derivatization to introduce an acidic or basic handle would be necessary to form diastereomeric salts. This approach can be complex for this specific molecule.

Analytical Methods for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical in the development and quality control of chiral compounds. Chiral capillary gas chromatography (GC) is a highly effective method for the separation and quantification of the enantiomers of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[4]

Experimental Protocol: Chiral Capillary Gas Chromatography[4]

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral Column: A cyclodextrin-based chiral stationary phase, such as Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin), has been shown to provide excellent separation.[4]

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program:

-

Initial Temperature: 70 °C (hold for 1 min)

-

Ramp: 2.0 °C/min to 150 °C

-

-

Solvent: Methanol

-

Performance:

-

Resolution (Rs): > 1.5

-

Analysis Time: < 10 minutes

-

Linearity: 0.5-50.0 mg/L

-

Limit of Detection (LOD): 0.07 mg/L for (R)-enantiomer, 0.08 mg/L for (S)-enantiomer

-

Limit of Quantification (LOQ): 0.22 mg/L for (R)-enantiomer, 0.25 mg/L for (S)-enantiomer

-

Recoveries: 94.0%-99.1% for (R)-enantiomer, 96.0%-98.8% for (S)-enantiomer

-

Caption: Chiral GC Analysis Workflow.

Conclusion

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a valuable chiral intermediate with broad applications in asymmetric synthesis. This guide has provided a detailed overview of its chiral properties, methods for the synthesis of the racemic mixture, and strategies for obtaining the pure enantiomers through asymmetric synthesis. Furthermore, a robust analytical method for determining enantiomeric purity using chiral capillary gas chromatography has been presented. The information contained herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chiral building block.

References

Commercial Availability and Synthetic Pathways of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the enantiomers of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, key chiral building blocks in the pharmaceutical and agrochemical industries. This document details available suppliers, product specifications, and experimental protocols for the synthesis of the racemic mixture and the chiral separation of its enantiomers.

Introduction

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a versatile synthetic intermediate. The presence of a chiral center at the C4 position of the dioxolane ring makes its enantiomerically pure forms, (R)- and (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, valuable precursors for the synthesis of complex chiral molecules. These compounds are widely utilized in the development of active pharmaceutical ingredients (APIs) and novel agrochemicals, where stereochemistry plays a crucial role in biological activity.[1] This guide serves as a resource for researchers and developers, consolidating critical information on sourcing these enantiomers and the methodologies for their preparation and analysis.

Commercial Availability

Both the (R)- and (S)-enantiomers of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane are commercially available from various suppliers, typically with high purity. The racemic mixture is also readily available. Below is a summary of representative suppliers and their product specifications.

(R)-(+)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

| Supplier | Purity | CAS Number | Availability |

| Chem-Impex | ≥ 98% (GC) | 57044-24-3 | In Stock |

| TCI America | >98.0% (GC) | 57044-24-3 | In Stock[2] |

| Thermo Scientific Acros | 98% | 57044-24-3 | Check for availability |

(S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

| Supplier | Purity | CAS Number | Availability |

| Sigma-Aldrich | 98% | 60456-22-6 | In Stock |

| TCI America | >97.0% (GC) | 60456-22-6 | In Stock[3] |

| Chem-Impex | ≥ 97% (Assay by titration, GC) | 60456-22-6 | In Stock[4] |

| Apollo Scientific | Not Specified | 60456-22-6 | Check for availability[5] |

Racemic (±)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

| Supplier | Purity | CAS Number | Availability |

| Sigma-Aldrich | 97% | 4362-40-7 | In Stock |

| Sapphire North America | For Research Use Only | 4362-40-7 | In Stock[6] |

Physicochemical Properties

A summary of key physicochemical properties for the racemic and enantiomeric forms of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is provided below.

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Molecular Formula | C₆H₁₁ClO₂[1] | C₆H₁₁ClO₂[4] | C₆H₁₁ClO₂ |

| Molecular Weight | 150.60 g/mol [1] | 150.6 g/mol [4] | 150.60 g/mol |

| Appearance | Colorless clear liquid[1] | Colorless clear liquid[4] | Colorless Oil |

| Boiling Point | 63 °C / 37 mmHg[1] | 62 - 64 °C / 37 mmHg[4] | 156-158 °C (lit.) |

| Density | 1.1 g/mL[1] | 1.11 g/mL[4] | 1.063 g/mL at 25 °C (lit.) |

| Refractive Index | n20D = 1.43[1] | n20D = 1.44[4] | n20/D 1.434 (lit.) |

| Optical Rotation | [α]20/D = +39.0 to +45.0° (neat)[2] | [α]20/D = -40 to -46° (neat)[4] | Not Applicable |

Experimental Protocols

Synthesis of Racemic 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

A general and widely employed method for the synthesis of 2,2-disubstituted-1,3-dioxolanes is the ketalization of a diol. For the synthesis of 4-(chloromethyl)-substituted 1,3-dioxolanes, the typical starting material is 3-chloro-1,2-propanediol, which is reacted with acetone in the presence of an acid catalyst.[7]

Materials:

-

3-chloro-1,2-propanediol

-

Acetone

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chloro-1,2-propanediol, acetone, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. Water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

Monitor the reaction progress by observing the volume of water collected. The reaction is considered complete when the theoretical amount of water has been separated.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the toluene under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane.[7]

Chiral Separation of Enantiomers by Capillary Gas Chromatography

Chiral capillary gas chromatography is a highly effective technique for the separation and purity determination of the enantiomers of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane.[8][9]

Instrumentation and Columns:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A column with a chiral stationary phase is essential. For example, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin has been shown to provide excellent separation.[9]

Chromatographic Conditions (Example):

-

Column: Rt-bDEXse (or equivalent)

-

Oven Temperature Program: Initial temperature of 70°C, hold for 1 min, then ramp to 150°C at 2.0°C/min.

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen

-

Solvent: Methanol

Procedure:

-

Prepare a standard solution of the racemic 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane in methanol.

-

Inject an appropriate volume of the sample solution into the GC.

-

Run the analysis under the specified chromatographic conditions.

-

The two enantiomers will be separated and detected as distinct peaks. The resolution between the peaks should be greater than 1.5 for baseline separation.[9]

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis of the racemic compound and the subsequent chiral separation of its enantiomers.

Caption: Synthetic workflow for racemic 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane.

Caption: Experimental workflow for the chiral separation of enantiomers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | 57044-24-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. (S)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | 60456-22-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Sapphire North America [sapphire-usa.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, also known as solketal chloride, is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the pharmaceutical industry. Its structure incorporates a reactive primary chloride, which is an excellent leaving group for bimolecular nucleophilic substitution (SN2) reactions, and a 1,3-dioxolane ring that serves as a stable protecting group for a glycerol-derived diol moiety. This inherent functionality allows for the selective introduction of a wide array of chemical entities, making it a valuable building block in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). The 1,3-dioxolane group is stable under neutral to basic conditions and can be readily deprotected under acidic conditions to reveal the 1,2-diol, offering further avenues for synthetic diversification.

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane with various nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reagents. Detailed experimental protocols and tabulated quantitative data are presented to facilitate the practical application of this versatile synthon in research and drug development.

General Reaction Scheme

The primary utility of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane lies in its reactivity towards a diverse range of nucleophiles via an SN2 mechanism. The general transformation is depicted below:

Caption: General SN2 reaction of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.

Applications in Drug Development

The structural motif derived from 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is present in various pharmacologically active compounds. The ability to introduce diverse functionalities allows for the synthesis of libraries of compounds for screening and lead optimization. The protected diol can enhance solubility and modulate the pharmacokinetic properties of drug candidates.

Quantitative Data Summary

The following tables summarize quantitative data for typical nucleophilic substitution reactions on 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane and its close structural analog, 4-(chloromethyl)-2-ethyl-1,3-dioxolane. The reaction conditions and yields are generally transferable.

Table 1: Substitution with Oxygen Nucleophiles

| Nucleophile/Reagents | Solvent | Conditions | Product | Yield (%) |

| Phenol, NaOH | Toluene | 80-90 °C, 4-6 h | 4-((Phenoxy)methyl)-2,2-dimethyl-1,3-dioxolane | Good to Excellent |

| Sodium benzoate | DMF | 80 °C | 4-((Benzoyloxy)methyl)-2,2-dimethyl-1,3-dioxolane | Not specified |

Table 2: Substitution with Nitrogen Nucleophiles

| Nucleophile/Reagents | Solvent | Conditions | Product | Yield (%) |

| Sodium azide (NaN₃) | DMF | 60-70 °C, 12-16 h | 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane | High |

| Benzylamine, K₂CO₃ | Acetonitrile | 80 °C, 24 h | N-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)benzenamine | Not specified |

Table 3: Substitution with Sulfur Nucleophiles

| Nucleophile/Reagents | Solvent | Conditions | Product | Yield (%) |

| Thiophenol, Base | DMF/Ethanol | RT to 60 °C | 4-((Phenylthio)methyl)-2,2-dimethyl-1,3-dioxolane | High |

Table 4: Substitution with Carbon Nucleophiles

| Nucleophile/Reagents | Solvent | Conditions | Product | Yield (%) |

| Sodium cyanide (NaCN) | Ethanol | Reflux | (2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile | Not specified |

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions.

Protocol 1: Synthesis of 4-((Phenoxy)methyl)-2,2-dimethyl-1,3-dioxolane (Williamson Ether Synthesis)

This protocol describes the synthesis of an aryl ether, a common structural motif in pharmaceuticals.

Materials:

-

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

-

Phenol

-

Sodium hydroxide (NaOH)

-

Toluene

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with Dean-Stark apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add phenol (1.0 eq) and toluene.

-

Add a solution of sodium hydroxide (1.1 eq) in water.

-

Heat the mixture to reflux to remove water azeotropically.

-

Once all the water is collected, cool the reaction mixture to room temperature.

-

Add 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Workflow for Williamson Ether Synthesis.

Protocol 2: Synthesis of 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane

Organic azides are versatile intermediates for the synthesis of amines and nitrogen-containing heterocycles.[1]

Materials:

-

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq) in anhydrous DMF.[1]

-

Add sodium azide (1.5 eq) to the solution.[1]

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.[1]

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.[1]

-

Separate the organic layer and extract the aqueous layer three times with diethyl ether.[1]

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Filter and concentrate under reduced pressure to obtain the product.

Caption: Workflow for Azide Synthesis.

Protocol 3: Synthesis of 4-((Phenylthio)methyl)-2,2-dimethyl-1,3-dioxolane

This protocol outlines the synthesis of a thioether, a valuable functional group in medicinal chemistry.

Materials:

-

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

-

Thiophenol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Ethanol

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.0 eq) in anhydrous DMF or ethanol.

-

Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to generate the thiolate.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or gently heat to 40-60 °C until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and add water.

-

Extract the mixture with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify by column chromatography if necessary.

Protocol 4: Synthesis of N-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)amines

This protocol describes the direct amination to produce secondary or tertiary amines.

Materials:

-

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

-

Primary or secondary amine (e.g., Benzylamine, 2.0 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Sealed tube or pressure vessel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a sealed tube, combine 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq), the desired amine (2.0 eq), and potassium carbonate (2.0 eq) in acetonitrile.

-

Heat the mixture to 80 °C and stir for 24 hours.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Conclusion

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The protocols and data presented herein provide a solid foundation for its application in the development of novel pharmaceutical agents and other advanced materials. The straightforward nature of its nucleophilic substitution reactions, coupled with the stability and deprotection options of the dioxolane moiety, ensures its continued importance in modern organic synthesis.

References

Application Notes and Protocols: 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane in Chiral Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a versatile chiral building block extensively utilized in the asymmetric synthesis of various pharmaceuticals and other biologically active molecules.[1][2] Its utility stems from the presence of a reactive chloromethyl group and a protected diol (acetonide), which can be deprotected under acidic conditions. This allows for nucleophilic substitution at the C1 position, followed by subsequent manipulation of the diol functionality, making it a valuable synthon for introducing a chiral C3 unit. The commercially available enantiomers, (R)-(+)- and (S)-(-)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, provide access to a wide range of stereochemically defined products.[2]

This document provides detailed application notes and experimental protocols for the use of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in the synthesis of key pharmaceutical agents, including the antibiotic Linezolid and as a precursor for beta-blockers.

Key Applications

The primary application of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in chiral synthesis involves its reaction with various nucleophiles in SN2-type reactions.[3] The dioxolane ring serves as a protected form of glycerol, allowing for selective functionalization at the chloromethyl position.

Core Applications Include:

-

Synthesis of Antibiotics: A crucial intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid.[4][5]

-

Synthesis of Beta-Blockers: A versatile starting material for the preparation of various beta-adrenergic blocking agents.[6][7][8][9]

-

General Chiral Synthesis: A building block for introducing chiral fragments in the synthesis of diverse organic molecules.[2]

Data Presentation

Table 1: Synthesis of Linezolid Intermediate via N-Alkylation

| Starting Material | Reagent | Product | Yield | Reference |

| 3-Fluoro-4-morpholinobenzenamine | (S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 3-Fluoro-N-(((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-4-morpholinobenzenamine | >40% (overall) | |

| 3-Fluoro-4-morpholinyl aniline | (R)-Epichlorohydrin | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | Good | [4] |

| Methyl 3-fluoro-4-morpholinophenyl carbamate | R-Epichlorohydrin | (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | High | [5] |

Table 2: Nucleophilic Substitution Reactions

| Electrophile | Nucleophile | Base/Solvent | Product | Yield | Reference |

| 4-(Chloromethyl)-2-ethyl-1,3-dioxolane | Sodium azide | DMF | 4-(Azidomethyl)-2-ethyl-1,3-dioxolane | N/A | [3] |

| 4-(Chloromethyl)-2-ethyl-1,3-dioxolane | Sodium benzoate | DMF | 4-(Benzoyloxymethyl)-2-ethyl-1,3-dioxolane | N/A | [10] |

| 4-Substituted phenol | Epichlorohydrin | Base | 1-(4-Substituted phenoxy)-2,3-epoxypropane | N/A | [6] |

Experimental Protocols

Protocol 1: Synthesis of a Key Linezolid Intermediate

This protocol outlines the N-alkylation of 3-fluoro-4-morpholinobenzenamine with (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a key step in an alternative synthesis of Linezolid.

Materials:

-

3-Fluoro-4-morpholinobenzenamine

-

(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Suitable base (e.g., Potassium carbonate)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-morpholinobenzenamine (1.0 eq) in anhydrous DMF.

-

Add a suitable base, such as potassium carbonate (1.5 eq).

-

To this stirred suspension, add (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (1.1 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting amine.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product, 3-fluoro-N-(((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-4-morpholinobenzenamine.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Nucleophilic Substitution with Thiolates

This protocol describes a general method for the synthesis of thioethers from 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[3]

Materials:

-

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (either enantiomer or racemic)

-

Thiol (e.g., thiophenol)

-

A suitable base (e.g., sodium hydride or potassium carbonate)

-

Anhydrous solvent (e.g., DMF or THF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-